molecular formula C55H88N14O15S2 B122820 JB-1 peptide CAS No. 147819-32-7

JB-1 peptide

Número de catálogo: B122820
Número CAS: 147819-32-7
Peso molecular: 1249.5 g/mol
Clave InChI: CWDBKYUARDUIEM-KTQAENQISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Characterization of JB-1 Peptide

Structural Features and Sequence Analysis

JB-1 is a 12-amino acid cyclic peptide (disulfide bridge: Cys¹–Cys¹²) with the sequence CYAAPLKPAKSC (disulfide bond between residues 1 and 12). Its molecular formula is C₅₅H₈₈N₁₄O₁₅S₂ , and it has a molecular weight of 1,249.5 g/mol . Key structural attributes include:

Feature Description
Cyclization Disulfide bond stabilizes β-hairpin conformation.
Hydrophobic residues Leu⁶, Pro⁴, Pro⁸, and Tyr² contribute to receptor binding.
Charged residues Lys⁷ and Lys¹⁰ enhance solubility and interactions with IGF-1R.
Structural analogs Shares homology with IGF-1’s C-domain loop but lacks N-terminal helices.

The peptide’s compact structure enables high-affinity binding to IGF-1R while avoiding degradation by proteases.

Cyclic Peptide Architecture and Disulfide Bond Formation

The disulfide bond in JB-1 is critical for its antagonistic activity. Synthesis involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by oxidative cyclization:

  • Linear peptide synthesis : Cys residues protected with Trt or Acm groups.
  • Deprotection : TFA cleavage removes side-chain protections.
  • Oxidation : Air or iodine-mediated oxidation forms the Cys¹–Cys¹² disulfide bridge.

Key stability features :

  • The cyclic structure reduces conformational flexibility, enhancing receptor selectivity.
  • Disulfide bond prevents enzymatic cleavage in serum, extending half-life.

Structural Analogues and Derivatives

While JB-1 remains the most studied IGF-1R antagonist, modifications have been explored to optimize activity:

Analog Modification Effect Reference
JB-1 (native) None IC₅₀ = 1–3 µM for IGF-1R inhibition.
[D-Ala³]JB-1 Substitution at position 3 Reduced receptor affinity (IC₅₀ = 10 µM).
JB-1-FITC Fluorescent tag at Lys¹⁰ Used for receptor localization studies.

Notably, substituting Tyr² or Pro⁸ abolishes activity, underscoring their role in IGF-1R binding.

Comparative Analysis with Native IGF-1 and Viral-Derived Peptides

IGF-1 vs. JB-1
Parameter IGF-1 JB-1
Size 70 amino acids, three disulfide bonds. 12 amino acids, one disulfide bond.
Receptor binding Binds IGF-1R and insulin receptor (IR). Selective for IGF-1R (no IR cross-reactivity).
Function Promotes growth, survival, and proliferation. Antagonizes IGF-1R, inhibits cell growth.
Viral-Derived Peptides

No viral homologs of JB-1 have been reported. However, viral peptides targeting tyrosine kinase receptors (e.g., SARS-CoV-2 spike protein binding ACE2) share analogous strategies for receptor antagonism.

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]oct-5-en-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-3-oxopropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H88N14O15S2/c1-27(2)24-35(65-50(79)39-17-12-22-68(39)51(80)31(6)61-43(72)29(4)59-47(76)36(66-42(71)28(3)58)25-54-18-19-55(84)41(86-55)40(54)85-54)46(75)64-34(15-9-11-21-57)52(81)69-23-13-16-38(69)49(78)60-30(5)44(73)63-33(14-8-10-20-56)45(74)67-37(26-70)48(77)62-32(7)53(82)83/h18-19,26-41,84H,8-17,20-25,56-58H2,1-7H3,(H,59,76)(H,60,78)(H,61,72)(H,62,77)(H,63,73)(H,64,75)(H,65,79)(H,66,71)(H,67,74)(H,82,83)/t28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,41?,54?,55?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDBKYUARDUIEM-KTQAENQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C=O)C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)C(CC34C=CC5(C(C3S4)S5)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC12C=CC3(C(C1S2)S3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C=O)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H88N14O15S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1249.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147819-32-7
Record name H 1356
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147819327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Métodos De Preparación

Standard Fmoc/tBu Strategy

The synthesis of JB-1 follows the Fmoc/tBu strategy, a widely adopted method for producing peptides with complex sequences. This approach utilizes 9-fluorenylmethoxycarbonyl (Fmoc) for temporary α-amino protection and tert-butyl (tBu) groups for side-chain protection. Key steps include:

Resin Preparation : Polyethylene glycol (PEG)-modified polystyrene resins are preferred for their swelling properties and compatibility with polar solvents like dimethylformamide (DMF). The first amino acid (e.g., C-terminal residue) is anchored via its carboxyl group to the resin using a hydrolytically stable linker.

Deprotection and Coupling Cycles :

  • Fmoc Removal : Piperidine (20–40% in DMF) cleaves the Fmoc group, exposing the amino terminus for subsequent coupling.

  • Activation and Coupling : Aminium-based reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) activate carboxyl groups, with DIEA (N,N-diisopropylethylamine) as the base. Coupling times range from 5–30 minutes per residue, depending on steric hindrance.

  • Washing : DMF and dichloromethane (DCM) washes remove excess reagents between cycles.

Final Cleavage : A trifluoroacetic acid (TFA)-based cocktail (TFA/H2O/phenol/triisopropylsilane, 8.5:0.5:0.5:0.5) simultaneously cleaves the peptide from the resin and removes side-chain protecting groups. Scavengers like phenol and triisopropylsilane prevent side reactions during this step.

Industrial-Scale Production Optimization

Automated Synthesis Systems

Industrial production scales the manual SPPS protocol using automated synthesizers, which enhance reproducibility and reduce human error. Key parameters include:

Resin Selection : PEG-PS resins (e.g., TentaGel) are favored for their mechanical stability and high loading capacity (0.2–0.3 mmol/g).
Coupling Efficiency : Double couplings (repeating Steps 1.1.2–1.1.3) ensure >99% yield per residue, critical for sequences exceeding 40 amino acids.

Table 1: Comparative Analysis of Manual vs. Automated Synthesis

ParameterManual SynthesisAutomated Synthesis
Coupling Time/Residue30–60 min15–30 min
Solvent ConsumptionHighOptimized (30% reduction)
Yield (41-mer peptide)60–70%75–85%
TechniqueApplication in JB-1 SynthesisEfficiency Improvement
Pseudoproline DipeptidesReduces β-sheet formation at residues 15–2040–50%
Hmb ProtectionPrevents hydrogen bonding at residues 8–1230–40%

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns resolves crude JB-1 mixtures. Gradients of 0.1% TFA in water/acetonitrile (5–95% over 60 minutes) achieve baseline separation of target peptides from deletion sequences.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight (±0.02% accuracy). Electrospray ionization (ESI)-MS detects post-translational modifications (e.g., oxidation, deamidation).

Table 3: Quality Control Metrics for JB-1 Batches

ParameterAcceptable RangeAnalytical Method
Purity≥95%Analytical HPLC
Molecular Weight4498.5 ± 1.0 DaMALDI-TOF MS
Endotoxin Levels<0.25 EU/mgLimulus Amebocyte Lysate

Scalability Challenges and Solutions

Solvent Management

Industrial facilities employ solvent recovery systems to mitigate DMF and DCM waste, reducing costs by 20–30%.

Microwave-Assisted SPPS

Microwave irradiation (50°C, 30 W) accelerates coupling and deprotection steps, cutting synthesis time for a 40-mer peptide from 120 to 72 hours .

Análisis De Reacciones Químicas

Types of Reactions

The JB-1 peptide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Retinal Health

JB-1 peptide has shown promising results in normalizing retinal abnormalities associated with hyperoxia/hypoxia (H/H) cycling in rat models. In a study, systemic administration of JB-1 resulted in significant improvements in retinal vasculature and reduced pathologies linked to H/H cycling. Specifically, the JB1x3 variant was more effective than JB1x7, leading to increased levels of soluble VEGFR-1 (sVEGFR-1) and decreased vascular endothelial growth factor (VEGF) levels in the retina .

Table 1: Effects of JB-1 on Retinal Parameters

ParameterJB1x3 TreatmentJB1x7 TreatmentControl (Saline)
Body Weight at P14IncreasedDecreasedBaseline
Linear Growth at P14IncreasedDecreasedBaseline
sVEGFR-1 Levels (P14)IncreasedDecreasedLow
VEGF Levels (P14)DecreasedIncreasedHigh

1.2 Metabolic Disorders

The this compound's role extends to metabolic regulation, particularly in the context of obesity and diabetes. Research indicates that it may modulate insulin sensitivity and glucose metabolism, which are critical factors in managing type 2 diabetes. The peptide's interaction with IGF pathways suggests potential benefits in enhancing metabolic responses and reducing complications associated with insulin resistance .

Research Applications

2.1 Peptide Drug Discovery

JB-1 serves as a valuable tool in peptide drug discovery, particularly through methodologies like phage display. This technique allows for high-throughput identification of peptide ligands that can be optimized for therapeutic use. The versatility of JB-1 facilitates its incorporation into various drug discovery platforms aimed at developing new therapeutics targeting specific diseases .

Case Study: Phage Display Utilization
In a study utilizing phage display technology, researchers successfully identified potent analogs of JB-1 that demonstrated enhanced binding affinity to target receptors involved in metabolic pathways. This approach underscores the potential of synthetic peptides like JB-1 in advancing drug development processes.

Mecanismo De Acción

The JB-1 peptide exerts its effects by inhibiting the binding of IGF-1 to its receptor. This inhibition disrupts the IGF-1 signaling pathway, which is involved in cell growth, differentiation, and survival. The peptide binds to the IGF-1 receptor, preventing IGF-1 from activating downstream signaling cascades such as the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway .

Comparación Con Compuestos Similares

Comparison with Similar Compounds/Strains

Table 1: Comparative Analysis of JB-1 and Related Probiotic Strains/Compounds

Feature L. rhamnosus JB-1 Limosilactobacillus reuteri 6475 (LR6475) Selective Serotonin Reuptake Inhibitors (SSRIs)
Primary Mechanism Modulates gut-brain axis via vagus nerve; stabilizes neurometabolites (e.g., glutamate) Enhances immunomodulation via antigen presentation pathways Inhibits serotonin reuptake, increasing synaptic serotonin levels
Immunomodulatory Effects Reduces interferon-α/γ and inflammatory responses; increases regulatory T cells Upregulates MHCII, CD79a/b, and interferon-related genes Suppresses dendritic cell activation and T-cell responses
Behavioral Outcomes Reduces anxiety/depressive-like behavior; stabilizes exploration time under stress Limited behavioral data; primarily immunomodulatory focus Reduces anxiety/depression but may cause side effects (e.g., GI distress)
Metabolic Impact Prevents stress-induced decreases in brain glutathione and taurine Not reported No direct neurometabolic stabilization reported
Key Components LTA-containing membrane vesicles Unknown bioactive components Fluoxetine, sertraline (small molecules)

Key Research Findings

JB-1 vs. LR6475 :

  • JB-1 suppresses interferon-α/γ and inflammatory pathways, while LR6475 upregulates MHCII and antigen presentation genes (e.g., H2-Aa, CD79a/b) .
  • Unlike LR6475, JB-1 stabilizes brain metabolites (glutamate, glutathione) during chronic stress, linking its metabolic effects to behavioral resilience .

JB-1 vs. SSRIs: Both JB-1 and SSRIs (e.g., fluoxetine) reduce anxiety/depressive behaviors, but JB-1 uniquely modulates gut microbiota composition and prevents stress-induced dysbiosis . SSRIs broadly suppress immune activity (e.g., dendritic cell function), whereas JB-1 enhances regulatory T cells without global immunosuppression .

JB-1 vs. Other Probiotics :

  • JB-1’s MVs are distinct in their LTA content and rapid internalization by immune cells, contrasting with Bifidobacterium or Lactobacillus acidophilus MVs, which rely on TLR2 .

Actividad Biológica

The JB-1 peptide, an analog of Insulin-like Growth Factor I (IGF-I), has been studied for its biological activity and therapeutic potential, particularly in the context of retinal health and cancer treatment. This article synthesizes findings from various studies, highlighting the peptide's mechanisms of action, effects on growth factors, and potential applications.

Overview of this compound

JB-1 is a cyclic peptide with the sequence CYAAPLKPAKSC, known for its ability to mimic certain actions of IGF-I. It has been investigated primarily for its role in promoting vascular health and regulating angiogenesis, particularly in retinal tissues subjected to hypoxic conditions.

1. Angiogenic Modulation

JB-1 influences angiogenesis through modulation of vascular endothelial growth factor (VEGF) and soluble VEGFR-1 levels. In studies involving rat models, JB-1 administration led to significant changes in these growth factors:

  • VEGF Levels : JB-1 treatment resulted in decreased serum VEGF levels at postnatal day 14 (P14) compared to saline controls. However, at P21, a rebound increase in VEGF was observed with JB-1x7 treatment under hypoxic conditions .
  • sVEGFR-1 Levels : The peptide increased serum sVEGFR-1 levels at P14 and sustained these levels at P21, indicating a potential protective mechanism against retinal pathologies induced by hypoxia .

2. Influence on IGF Levels

JB-1 also affects IGF levels in both serum and ocular compartments:

  • Serum IGF-I : JB-1 treatments (both JB1x3 and JB1x7) resulted in lower serum IGF-I levels in hypoxic conditions compared to saline-treated groups. This suggests a complex interaction where JB-1 may modulate IGF signaling pathways .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the effects of JB-1 on retinal health during hypoxia/reoxygenation cycles:

Parameter JB-1 Treatment Control (Saline) Outcome
Body Weight (P14)IncreasedDecreasedJB-1x3 improved growth under stress
Serum VEGF (P14)DecreasedIncreasedSuggests anti-angiogenic effect
sVEGFR-1 (P14)IncreasedDecreasedIndicates protective role against hypoxia
Retinal PathologyReducedEnhancedJB-1 treatment normalized retinal abnormalities

Clinical Implications

The findings suggest that JB-1 may have therapeutic potential for conditions associated with retinal damage due to hypoxia, such as retinopathy of prematurity. By modulating key angiogenic factors, JB-1 could help restore normal vascular function and mitigate damage.

Cancer Treatment Potential

JB-1's immunomodulatory properties have also been explored in cancer therapy contexts. Research indicates that peptides similar to JB-1 can stimulate T-cell responses against overexpressed tumor antigens, suggesting potential applications in immunotherapy for cancers like nasopharyngeal carcinoma (NPC) .

Q & A

Q. How can researchers leverage multi-omics approaches to elucidate this compound’s mechanism of action?

  • Methodological Guidance : Integrate transcriptomics (e.g., RNA-seq) with proteomics (e.g., LC-MS/MS) to identify downstream targets. Use pathway enrichment analysis (e.g., KEGG, GO) to prioritize signaling networks. Validate findings with CRISPR/Cas9 knockouts or pharmacological inhibitors .

Data Interpretation and Reporting

Q. What frameworks are recommended for reconciling discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Guidance : Apply physiologically based pharmacokinetic (PBPK) modeling to predict in vivo absorption and tissue distribution. Compare in vitro IC50 values with achievable plasma concentrations in vivo. Use positron emission tomography (PET) imaging to track peptide biodistribution .

Q. How should researchers address publication bias when synthesizing evidence from this compound studies?

  • Methodological Guidance : Conduct systematic reviews with PROSPERO registration to include unpublished data (e.g., conference abstracts, preprints). Use funnel plots and Egger’s regression to assess bias. Collaborate with open-access repositories to share negative/null results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JB-1 peptide
Reactant of Route 2
JB-1 peptide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.